(E)-2-chlorobut-2-enenitrile

Description

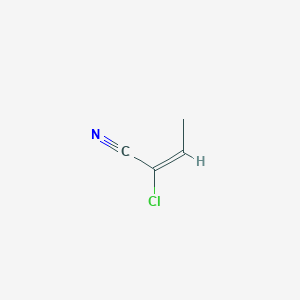

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN |

|---|---|

Molecular Weight |

101.53 g/mol |

IUPAC Name |

(E)-2-chlorobut-2-enenitrile |

InChI |

InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2+ |

InChI Key |

WXWINPQHYPNRDX-DUXPYHPUSA-N |

Isomeric SMILES |

C/C=C(\C#N)/Cl |

Canonical SMILES |

CC=C(C#N)Cl |

Origin of Product |

United States |

The Significance of α,β Unsaturated Nitriles As Building Blocks in Organic Chemistry

α,β-Unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond positioned between the α and β carbons relative to a nitrile group. This arrangement results in a conjugated system that significantly influences the molecule's reactivity, making these compounds highly valuable in synthetic organic chemistry. fiveable.me They serve as versatile precursors for a variety of functional groups and are instrumental in the synthesis of complex molecules, including nitrogen-containing heterocycles like pyridines and pyrroles. fiveable.me

The synthetic utility of α,β-unsaturated nitriles stems from their susceptibility to a range of chemical reactions. The conjugated system allows for the delocalization of π-electrons, which stabilizes the molecule and makes it more prone to nucleophilic attack. fiveable.me Common reactions involving α,β-unsaturated nitriles include nucleophilic additions, Michael additions, and cycloaddition reactions. fiveable.me This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building molecular complexity.

Table 1: General Reactivity of α,β-Unsaturated Nitriles

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | A nucleophile attacks the carbon-carbon double bond, leading to the formation of new bonds. fiveable.me |

| Michael Addition | A specific type of conjugate addition where a nucleophile adds to the β-carbon of the double bond. fiveable.me |

| Cycloaddition | The participation of the double bond in reactions like the Diels-Alder reaction to form cyclic compounds. fiveable.me |

The Unique Reactivity Profile of Halogenated Nitriles

The introduction of a halogen atom to a nitrile molecule, particularly in proximity to other functional groups, creates a unique reactivity profile. Halogenated nitriles are subject to reactions typical of both alkyl halides and nitriles, and the interplay between these functional groups can lead to novel chemical transformations. The electron-withdrawing nature of the halogen can influence the reactivity of the nitrile group and adjacent bonds.

In the case of halogenated α,β-unsaturated nitriles, the presence of the halogen on the double bond can significantly alter the molecule's electrophilicity and its behavior in reactions. The halogen can act as a leaving group in nucleophilic substitution reactions, although the reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile. The stereochemistry of the double bond, as in the '(E)' configuration, can also play a crucial role in directing the stereochemical outcome of these reactions.

E 2 Chlorobut 2 Enenitrile As a Strategic Intermediate

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be accomplished through the chlorination of but-2-enenitrile (B8813972). One documented method involves reacting but-2-enenitrile with a chlorinating agent in the presence of pyridine (B92270) and hydroquinone. google.com The resulting product is a mixture of E/Z isomers of 2-chlorobut-2-enenitrile, which can be purified by vacuum distillation. google.com

Another potential, though less direct, route involves the palladium-catalyzed hydrochlorination of 2-butynenitrile, which has been reported to selectively produce the (E)-isomer.

General Principles in α-Chloronitrile Synthesis

The synthesis of α-chloronitriles is a significant area of research due to their utility as synthetic precursors. acs.org The electron-withdrawing nature of both the nitrile and the halogen atom activates the molecule for various transformations. acs.org

Anionic Chlorination Approaches for Alkylnitriles

A significant advancement in the synthesis of α-chloronitriles is the development of anionic chlorination methods. acs.orgdrexel.eduacs.orgfigshare.com This approach typically involves the deprotonation of an alkylnitrile to form a metalated nitrile intermediate, which is then quenched with an electrophilic chlorine source. acs.orgacs.org

A particularly effective and mild method utilizes 2-chloro-2-fluoro-2-phenylacetonitrile (B1486598) as the electrophilic chlorine source. acs.orgacs.org This reagent efficiently chlorinates a wide range of metalated nitriles, including those derived from aliphatic, acyclic, and cyclic systems. acs.org The process is rapid, often completing in under five minutes at low temperatures (-78 °C), and tolerates numerous functional groups. acs.orgacs.org

The choice of base for deprotonation is crucial. Lithium diisopropylamide (LDA) is commonly used to generate the lithiated nitrile. acs.org The subsequent rapid addition of the chlorinating agent is necessary to prevent side reactions, such as dimerization. acs.org

| Substrate | Base | Chlorinating Agent | Product | Yield (%) |

| Cyclohexanecarbonitrile | LDA | 2-chloro-2-fluoro-2-phenylacetonitrile | 1-Chloro-1-cyclohexanecarbonitrile | 95 |

| Pivalonitrile | LDA | 2-chloro-2-fluoro-2-phenylacetonitrile | 2-Chloro-2,2-dimethylpropanenitrile | 92 |

| Isobutyronitrile | LDA | 2-chloro-2-fluoro-2-phenylacetonitrile | 2-Chloro-2-methylpropanenitrile | 90 |

Table 1: Examples of Anionic Chlorination of Alkylnitriles acs.orgacs.org

Free-Radical Halogenation Techniques for Nitriles

Free-radical halogenation represents a more traditional approach to synthesizing halonitriles. acs.org This method typically involves the reaction of an alkanenitrile with a halogen source under conditions that promote the formation of radicals, such as UV light. acs.orgwikipedia.org Common halogenating agents include chlorine (Cl₂), bromine (Br₂), N-bromosuccinimide (NBS), phosphorus pentachloride (PCl₅), and phosphorus pentabromide (PBr₅). acs.org

However, free-radical halogenation often suffers from a lack of selectivity, leading to mixtures of products. wikipedia.orgpearson.com The reaction can produce polyhalogenated compounds and various constitutional isomers, especially with asymmetric substrates. wikipedia.org For instance, the chlorination of butane (B89635) can yield both 1-chlorobutane (B31608) and 2-chlorobutane. wikipedia.org Despite this, the method remains relevant for certain industrial syntheses, such as the production of chloroform (B151607) and dichloromethane. wikipedia.org

The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. pearson.comchadsprep.com The selectivity of the halogenation is influenced by the relative stability of the radical intermediates. wikipedia.org

Diels-Alder Cycloadditions Involving α-Haloacrylonitriles

The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides an indirect route to certain halogenated nitriles. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile, which in this context is an α-haloacrylonitrile. wikipedia.orgsigmaaldrich.com

α-Chloroacrylonitrile is a notable dienophile that serves as a "masked functionality" for a ketone. wikipedia.org Its reaction with a diene introduces an α-chloronitrile group into the resulting cyclohexene (B86901) product. This group can then be hydrolyzed to reveal a ketone, a transformation that is not possible to achieve in a single step using ketene (B1206846) itself due to its propensity for [2+2] cycloadditions. wikipedia.org This strategy has been widely applied in the synthesis of natural products and other complex molecules. wikipedia.org

| Diene | Dienophile | Product |

| 1,3-Butadiene | α-Chloroacrylonitrile | 4-Chlorocyclohex-4-ene-1-carbonitrile |

| Cyclopentadiene | α-Chloroacrylonitrile | 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile |

Table 2: Examples of Diels-Alder Reactions with α-Chloroacrylonitrile

Emerging Strategies for β,γ-Unsaturated Nitrile Synthesis

Recent research has focused on developing new methods for the synthesis of β,γ-unsaturated nitriles, which are also valuable synthetic intermediates. rsc.orgorganic-chemistry.org

Electrophilic Cyanation of Allylic Boranes

An innovative and powerful strategy for the synthesis of β,γ-unsaturated nitriles involves the electrophilic cyanation of allylic boranes. rsc.orgresearchgate.netrsc.org This method is particularly useful for constructing allylic quaternary carbon centers, which can be challenging to access through other means. rsc.orgresearchgate.net

The process typically begins with the hydroboration of allenes or cyclic 1,3-dienes to generate the corresponding allylic boranes. rsc.orgresearchgate.net These intermediates are then reacted with an electrophilic cyanating reagent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or p-toluenesulfonyl cyanide (TsCN). rsc.orgresearchgate.net The reaction exhibits a broad substrate scope and high functional group tolerance. rsc.orgresearchgate.net

The synthetic utility of this method is enhanced by the ability to further transform the resulting cyano group. rsc.orgresearchgate.net This approach represents a significant advancement in the preparation of structurally diverse β,γ-unsaturated nitriles. rsc.orgresearchgate.net

| Allene/Diene Substrate | Cyanating Reagent | Product Type |

| 1,1-Disubstituted Allenes | NCTS or TsCN | β,γ-Unsaturated Nitrile with α-Quaternary Center |

| Cyclic 1,3-Dienes | NCTS or TsCN | β,γ-Unsaturated Nitrile |

Table 3: Electrophilic Cyanation of Allylic Boranes rsc.orgresearchgate.net

Catalytic Approaches for Unsaturated Nitrile Formation

Catalytic methods offer efficient and often more selective routes to unsaturated nitriles compared to stoichiometric reactions. These approaches leverage transition metals and solid acid catalysts to facilitate bond-cleavage and formation steps, enabling transformations under controlled conditions.

Catalytic Cleavage of Dinitrile Compounds

The formation of an unsaturated nitrile from a saturated dinitrile or related compound via C-CN bond cleavage is a challenging transformation due to the thermodynamic stability of the carbon-cyano bond. rsc.org However, progress has been made using transition metal-catalyzed "retrohydrocyanation," which is the reverse of the well-established hydrocyanation of alkenes. snnu.edu.cn This process is typically part of a reversible equilibrium known as transfer hydrocyanation. snnu.edu.cn

The core of this methodology is a catalytic cycle that facilitates the cleavage of a C-CN bond and a β-hydrogen, eliminating hydrogen cyanide (HCN) and forming an alkene. A key challenge is that the equilibrium often favors the saturated nitrile. To overcome this, the reaction can be coupled with a second process that consumes the eliminated HCN, thereby driving the equilibrium toward the desired unsaturated product. snnu.edu.cn

A notable system employs a combination of Nickel (Ni) and a Lewis acid co-catalyst, such as an aluminum-based compound (e.g., triethylaluminum), to facilitate the reversible transfer of HCN between an alkanenitrile and an acceptor alkene. snnu.edu.cn The retrohydrocyanation of a nitrile substrate can be achieved by using a highly reactive or strained alkene, such as norbornadiene, as an HCN acceptor. The hydrocyanation of the acceptor alkene is thermodynamically favorable and effectively removes HCN from the equilibrium, promoting the cleavage of the starting nitrile to generate the corresponding alkene (unsaturated product). snnu.edu.cn

The proposed mechanism involves several key steps:

Oxidative addition of the C-CN bond of the starting nitrile to a low-valent Ni(0) complex.

Subsequent β-hydride elimination from the resulting alkylnickel(II) cyanide intermediate to form a nickel-hydride species with a coordinated alkene.

Transfer of the hydride and cyanide moieties to the acceptor alkene, regenerating the Ni(0) catalyst and forming the hydrocyanated acceptor.

While this method demonstrates the principle of catalytically cleaving a C-CN bond to produce an unsaturated carbon backbone, its application to produce halogenated unsaturated nitriles like this compound would require a suitable halogenated saturated dinitrile precursor and careful optimization to manage potential side reactions involving the halogen substituent.

Table 1: Principle of Retrohydrocyanation via Transfer Hydrocyanation This table illustrates the conceptual transformation based on the described mechanism. Specific yield data for retrohydrocyanation is limited as research often focuses on the forward hydrocyanation reaction.

| Substrate (Nitrile) | HCN Acceptor | Unsaturated Product | Catalyst System |

| Alkanentriles | Norbornadiene | Alkene | Ni(0) / Lewis Acid (e.g., AlR₃) |

| Substituted Nitriles | Strained Alkenes | Substituted Alkene | Ni(0) / Lewis Acid |

Zeolite-Catalyzed Cleavage of Lactones with Ammonia (B1221849)

A significant pathway for producing unsaturated nitriles involves the gas-phase reaction of lactones with ammonia over solid acid catalysts, particularly zeolites. google.comgoogle.com.na This method transforms readily available cyclic esters into valuable linear unsaturated nitriles. The reaction is typically conducted at elevated temperatures, generally ranging from 250 to 450 °C. google.com.na

The mechanism proceeds through the initial ring-opening of the lactone by ammonia to form a hydroxy amide intermediate. This intermediate is then dehydrated over the acidic sites of the zeolite catalyst to yield the corresponding unsaturated nitrile. The shape-selectivity and strong Brønsted acidity of zeolites, such as those of the pentasil-type (e.g., ZSM-5), are crucial for high conversion and selectivity in this dehydration step. google.com.na

Research has demonstrated the conversion of various lactones using this approach. For instance, γ-valerolactone and ε-caprolactone have been successfully converted into mixtures of isomeric unsaturated nitriles. google.com The distribution of the resulting nitrile isomers (i.e., the position of the double bond) is influenced by the reaction conditions and the specific catalyst used. To enhance performance and stability, zeolites can be modified, for example, through treatment with phosphoric acid. google.com.na

Table 2: Zeolite-Catalyzed Conversion of Lactones to Unsaturated Nitriles Data sourced from patent literature describing the process. google.com.na

| Lactone Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Unsaturated Nitrile (%) |

| γ-Butyrolactone | P-modified H-ZSM-5 | 350 | 100 | 95 |

| ε-Caprolactone | P-modified H-ZSM-5 | 350 | 100 | 92 |

This catalytic method provides a direct route from cyclic esters to linear unsaturated nitriles, including precursors that could potentially be converted to halogenated analogs in subsequent steps.

Nucleophilic Reactivity and Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can undergo a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the entire cyano group can be converted into various other functionalities, greatly expanding the synthetic utility of the parent molecule. fiveable.meacs.org

Hydrolysis and Derivatization to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid. pressbooks.pub This reaction categorizes nitriles as carboxylic acid derivatives and can be performed under either acidic or basic conditions. chemistrysteps.compressbooks.pub

The mechanism involves a two-stage process. chemistrysteps.com First, the nitrile is hydrated to an amide intermediate. fiveable.me Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water. pressbooks.pub Subsequent proton transfers lead to an amide. Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon, and proton transfers yield the amide. chemistrysteps.com In the second stage, the amide intermediate undergoes further hydrolysis to the carboxylic acid. chemistrysteps.compressbooks.pub

Applying this to this compound, hydrolysis would yield (E)-2-chlorobut-2-enoic acid. This transformation is significant as it allows access to α,β-unsaturated carboxylic acids, which are themselves important synthetic building blocks. chemistrysteps.com

| Condition | Intermediate | Final Product |

| Acidic (H₃O⁺, Δ) | (E)-2-chlorobut-2-enamide | (E)-2-chlorobut-2-enoic acid |

| Basic (NaOH, H₂O, Δ) | (E)-2-chlorobut-2-enamide | Sodium (E)-2-chlorobut-2-enoate |

Selective Reduction to Aldehydes and Amines

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde is achieved using a sterically hindered and electrophilic reducing agent, most commonly diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.compressbooks.pubwikipedia.org The reaction is typically performed with one equivalent of DIBAL-H at low temperatures (e.g., -78 °C) to prevent over-reduction. adichemistry.com DIBAL-H adds a hydride to the nitrile carbon to form an aluminum-imine intermediate. masterorganicchemistry.com This intermediate is stable at low temperatures but is readily hydrolyzed upon aqueous workup to release the aldehyde. masterorganicchemistry.compressbooks.pub This method effectively converts this compound to (E)-2-chlorobut-2-enal, leaving the C=C double bond intact. adichemistry.com

Reduction to Amines: Complete reduction of the nitrile to a primary amine (R-CH₂NH₂) is accomplished using powerful nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubmasterorganicchemistry.com The reaction involves the successive addition of two hydride equivalents to the nitrile carbon, forming a dianion intermediate which, upon protonation during workup, yields the primary amine. dalalinstitute.comjove.com Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium on carbon) can also be employed to achieve this transformation. fiveable.me For this compound, this would produce (E)-2-(aminomethyl)but-2-ene-1-chloride, although the reactivity of the vinyl chloride under some of these conditions would need to be considered.

The table below contrasts the reagents and outcomes for the selective reduction of the nitrile group.

| Desired Product | Reagent | Key Conditions |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | 1 equivalent, low temperature (-78 °C), followed by hydrolysis. masterorganicchemistry.compressbooks.pub |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Excess reagent, followed by aqueous workup. pressbooks.pubmasterorganicchemistry.com |

| Primary Amine | Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen atmosphere, metal catalyst. fiveable.me |

Functional Group Interconversions of the Cyano Group

Beyond hydrolysis and reduction, the cyano group is an excellent precursor for a variety of other functional groups and heterocyclic systems. duq.edu One of the most common transformations is the reaction with organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. pressbooks.pub These strong nucleophiles add to the electrophilic nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate furnishes a ketone. pressbooks.pubphiladelphia.edu.jo This provides a powerful method for carbon-carbon bond formation at the nitrile carbon.

The nitrile group is also a key participant in the construction of nitrogen-containing heterocycles. For example, it can undergo cycloaddition reactions with azides to form tetrazoles, which are important motifs in medicinal chemistry. Research has also shown that the nitrile group can stabilize transition states in [4+2] cycloadditions, facilitating the synthesis of six-membered heterocycles. The versatility of the nitrile group makes it a valuable synthon, and its interconversion is a key strategy in multistep synthesis. acs.org

Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in this compound is activated by the electron-withdrawing effects of both the adjacent chlorine atom and the conjugated nitrile group. This activation renders the olefinic moiety susceptible to a range of addition and cycloaddition reactions.

The double bond's electron-deficient nature makes it an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions) . Mechanistic studies have shown that the nitrile group helps to stabilize the transition state in these cyclizations, enabling access to functionalized six-membered rings. Similarly, the olefin can participate in [3+2] cycloadditions , further expanding its utility in heterocycle synthesis. smolecule.com

Perhaps the most characteristic reaction of this activated alkene is the Michael (or conjugate) addition . The β-carbon of the double bond is highly electrophilic and is readily attacked by a wide variety of soft nucleophiles. masterorganicchemistry.com These can include enolates, amines, and thiolates, leading to the formation of a new carbon-nucleophile bond at the 3-position. masterorganicchemistry.comyoutube.com The presence of both a chloro and a cyano group at the 2-position significantly enhances this electrophilicity.

Furthermore, the vinyl chloride functionality opens the door to palladium-catalyzed cross-coupling reactions . Although specific examples for this exact substrate are not prevalent, related vinyl halides are known to participate in reactions like Suzuki, Stille, and Heck couplings, which would allow for the introduction of aryl, vinyl, or alkyl substituents at the 2-position. The olefinic moiety can also participate in olefin cross-metathesis with other alkenes, as demonstrated by related unsaturated nitriles in reactions catalyzed by ruthenium complexes. rsc.org

Electrophilic Aromatic Substitution Reactions Utilizing Chloronitriles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The mechanism generally proceeds in two steps: the aromatic ring's π-system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the ring's aromaticity. In the second, faster step, a base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system.

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that synthesizes aryl ketones from the reaction of a nitrile with an electron-rich aromatic compound, such as a polyhydroxy phenol (B47542) or a phenolic ether. wikipedia.orgsynarchive.combncollegebgp.ac.in The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, AlCl₃) in the presence of hydrogen chloride (HCl). bncollegebgp.ac.inwikidoc.org

The mechanism involves the initial reaction between the nitrile and HCl, which, in the presence of a Lewis acid, generates a highly reactive electrophilic species, a nitrilium ion. wikipedia.orgyoutube.com This electrophile is then attacked by the electron-rich arene. The resulting intermediate, a ketimine salt, is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.orgbncollegebgp.ac.in

The use of α-chloronitriles, such as chloroacetonitrile, in Hoesch-type reactions is a known method for introducing a chloroacetyl group onto an aromatic ring. mdpi.comresearchgate.netpreprints.org This transformation is a key step in the synthesis of various natural products and related compounds, including flavones. mdpi.compreprints.org While specific studies detailing the use of this compound in a Hoesch reaction are not prevalent, its structure as an α-chloronitrile suggests it could function similarly. The electrophile generated from this compound would lead to the formation of an α-chloro-α-ethyl aryl ketone, a valuable synthetic intermediate. The reaction is most effective with highly activated aromatic substrates.

Table 1: General Scheme for the Hoesch-Type Reaction with α-Chloronitriles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Final Product |

| Electron-Rich Arene (e.g., Phenol, Aniline derivative) | α-Chloronitrile (e.g., Chloroacetonitrile) | 1. Lewis Acid (e.g., ZnCl₂), HCl2. H₂O (workup) | Ketimine Salt | α-Chloro Aryl Ketone |

Cycloaddition Chemistry of Nitrile Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, 1,3-dipolar cycloadditions are particularly valuable for synthesizing five-membered heterocyclic rings. ijpcbs.comfiveable.me This reaction involves the combination of a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne). ijpcbs.com

Nitrile oxides (R-C≡N⁺-O⁻) are common 1,3-dipoles used in cycloaddition reactions. fiveable.me They are often generated in situ from precursors like aldoximes or hydroximoyl chlorides to prevent their dimerization into furoxans. ijpcbs.comscispace.com Nitrile oxides react with dipolarophiles, such as alkenes, in a concerted [3+2] cycloaddition to form 2-isoxazoline rings. ijpcbs.commdpi.com

The alkene component of this compound serves as an effective dipolarophile. The presence of two electron-withdrawing groups—the chloro (Cl) and nitrile (CN) groups—on the C=C double bond renders it electron-deficient. This electronic characteristic makes it highly reactive toward electron-rich 1,3-dipoles in what is known as a HOMO(dipole)-LUMO(dipolarophile) controlled reaction, according to Frontier Molecular Orbital (FMO) theory. mdpi.commdpi.com

The regioselectivity of the cycloaddition is predictable based on FMO theory. The largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide will interact with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. For an α,β-unsaturated nitrile like this compound, the LUMO is polarized, with the larger coefficient on the β-carbon (the carbon atom bearing the ethyl group). This directs the oxygen atom of the nitrile oxide to attack the β-carbon, leading to the formation of a single major regioisomer: a 4-chloro-4-cyano-5-ethyl-substituted 2-isoxazoline. mdpi.comresearchgate.net

Table 2: Representative 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with this compound

| Reactants | Conditions | Predicted Major Product | Product Class | Regiochemical Rationale |

| Benzonitrile Oxide + this compound | Inert solvent (e.g., Toluene), Reflux | 4-Chloro-4-cyano-5-ethyl-3-phenyl-2-isoxazoline | 2-Isoxazoline | The reaction is governed by the interaction between the HOMO of the nitrile oxide and the LUMO of the electron-deficient alkene (dipolarophile). The oxygen of the nitrile oxide adds to the β-carbon of the butenenitrile. mdpi.comresearchgate.net |

Theoretical and Computational Studies on E 2 Chlorobut 2 Enenitrile and Analogues

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in delineating the electronic characteristics of (E)-2-chlorobut-2-enenitrile. These studies employ a range of computational methodologies to model the molecule's structure and electron distribution, which are fundamental to its reactivity.

Application of Semiempirical Quantum Mechanical Methods

Semiempirical quantum mechanical methods offer a computationally efficient approach to studying molecular systems. numberanalytics.com These methods, such as AM1 and PM3, are based on the Hartree-Fock theory but incorporate empirical parameters to simplify calculations. numberanalytics.comuni-muenchen.de They are particularly useful for large molecules where more rigorous methods would be computationally prohibitive. numberanalytics.comucsb.edu While they are faster, their accuracy can be erratic, and they have known limitations, such as the poor description of hydrogen bonds by the MNDO method. ucsb.eduacs.org For instance, semiempirical methods have been used to study α,β-unsaturated nitriles, though some, like AM1 and PM3, are noted to be less effective in modeling anomeric stabilization in radicals. acs.org Newer methods aim to improve on these by including d-orbitals and reparameterization. uni-muenchen.de

Ab Initio and Density Functional Theory (DFT) Calculations

For a more accurate description, ab initio and Density Functional Theory (DFT) methods are employed. nih.govresearchgate.net Ab initio methods are based on first principles of quantum mechanics without empirical parameters, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.netstackexchange.com These methods are valuable for determining molecular structure, electronic properties, and reactivity. researchgate.net High-level ab initio and DFT computations have been utilized to characterize the reaction mechanisms of α,β-unsaturated nitriles, providing detailed insights into reaction pathways. chemrxiv.orgresearchgate.net DFT calculations, for example, can be used to compute various reactivity descriptors to predict reactive sites on molecules. journalirjpac.com

Analysis of Molecular Orbital Characteristics (e.g., HOMO/LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.org The HOMO is the orbital from which electrons are most likely to be donated, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com For conjugated systems like this compound, the HOMO-LUMO gap is smaller compared to non-conjugated systems, influencing their absorption of UV light. libretexts.org Analysis of the HOMO and LUMO can be used to assess the reactivity of electron-rich alkenes and to predict the outcomes of pericyclic reactions. libretexts.org

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry plays a vital role in mapping out the intricate details of chemical reactions involving this compound and its analogues. By modeling reaction pathways, chemists can predict outcomes and understand the factors that control selectivity.

Calculation of Activation Energies and Transition States

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be calculated as the difference in enthalpy between the reactants and the transition state. umich.edunumberanalytics.com Computational methods, particularly DFT, are used to locate the transition state structure and calculate its energy, thereby determining the activation barrier. umich.edu This information is crucial for understanding reaction rates. fiveable.me For example, in cycloaddition reactions involving α,β-unsaturated compounds, the activation barrier for the formation of a transition state can be computationally determined. scielo.org.mx The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature, and graphical methods based on this equation can also be used to determine Ea from experimental data. numberanalytics.comfiveable.mesavemyexams.com

Modeling of Reaction Pathways and Selectivity

Computational modeling allows for the exploration of various possible reaction pathways. For instance, in reactions of α,β-unsaturated nitriles, different mechanistic routes, such as concerted or stepwise pathways, can be evaluated. chemrxiv.org Studies on the reaction between 1,4-dihydropyridines and α,β-unsaturated nitriles have used high-level ab initio and DFT computations to characterize the mechanism, considering diverse reaction paths and the effects of solvent and chemical structure. chemrxiv.orgresearchgate.net These models can predict the stereochemistry of products and explain observed selectivity. chemrxiv.org For example, computational studies can help understand why certain isomers are formed preferentially in reactions like the dehydrohalogenation of haloalkanes. Such modeling is also essential in understanding more complex transformations, including cycloaddition reactions and manganese-catalyzed additions to unsaturated nitriles. nih.govmdpi.com

Predictive Modeling for Molecular Design and Chemical Space Explorationnist.gov

Predictive modeling in computational chemistry serves as a cornerstone for modern molecular design, enabling the in-silico evaluation of chemical compounds before their physical synthesis. This approach is particularly crucial when exploring the vastness of chemical space, which is estimated to contain as many as 10^60 drug-like molecules. mpg.de Navigating this immense landscape to find novel molecules with specific, desirable properties is a primary challenge in fields ranging from materials science to drug discovery. mpg.debiosolveit.de

Computational strategies are employed to systematically search this space and identify promising candidates, such as analogues of this compound. mpg.debiosolveit.de The process involves creating virtual libraries of compounds and then using predictive models to screen them for properties of interest. These properties can include thermal stability, reactivity, electronic characteristics, and potential biological activity. anr.fr One effective strategy is the automated functionalization of a known molecular scaffold. rsc.org For a molecule like this compound, this would involve computationally replacing or modifying its functional groups (e.g., the chlorine atom or the nitrile group) with a wide array of other chemical moieties to generate a focused library of analogues.

These predictive methods, often based on Quantitative Structure-Property Relationships (QSPR), leverage molecular descriptors derived from quantum chemistry to forecast the physicochemical properties of new compounds. anr.fr By pre-screening virtual molecules, these computational techniques significantly narrow the field of candidates for experimental validation, accelerating the discovery process and reducing the costs associated with laboratory work. rsc.org

| Strategy | Description | Application Example | Key Advantage |

|---|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Rapid assessment of large compound libraries using computational models to filter for molecules with desired properties. | Screening a database of nitriles for potential use as precursors in polymer chemistry. | Massively reduces the number of compounds requiring experimental testing. |

| Scaffold-Based Enumeration | Generation of a virtual library by systematically modifying a core molecular structure (scaffold) with various functional groups. rsc.org | Creating analogues of this compound to tune its electronic and steric properties. | Focused exploration of the local chemical space around a known active or promising compound. |

| Evolutionary/Genetic Algorithms | An optimization approach that "evolves" molecules over generations to enhance specific properties, guided by computational fitness evaluations. rsc.org | Discovering novel aza-substituted organic semiconductors with low reorganization energies. rsc.org | Efficiently searches large and complex chemical spaces without exhaustive enumeration. rsc.org |

| Fragment-Based Design | Building new molecules by combining or "growing" small molecular fragments that are known to interact favorably with a target. | Designing novel enzyme inhibitors by linking fragments identified through screening. | High probability of identifying potent and efficient ligands. |

Integration of Machine Learning Approaches in Computational Chemistrynist.gov

While traditional computational chemistry methods like Density Functional Theory (DFT) provide valuable insights, they are often too computationally intensive to apply to the vast number of molecules in a typical virtual screening library. mdpi.com To overcome this limitation, machine learning (ML) has emerged as a transformative tool, offering a balance of high accuracy and significantly reduced computational cost. globus.orgnih.gov

The integration of ML in computational chemistry involves training models on large datasets derived from high-level quantum mechanical calculations. nih.gov These models learn the complex relationships between a molecule's structure and its properties, such as energy, reactivity, and spectral characteristics. nih.govfrontiersin.org Once trained, an ML model can predict the properties of thousands or even millions of new compounds in a fraction of the time required for conventional quantum calculations. nih.gov This capability allows researchers to move beyond the constraints of time-consuming computations and focus on discovery. nih.gov

Several ML models have been successfully applied in this domain. For instance, kernel-based ridge regression models like FCHL (Fragmental, Covalent, Hierarchical, and Local) and deep learning neural networks such as SchNet have demonstrated the ability to predict the atomization energies of organic molecules with remarkable accuracy. globus.org In one study, an FCHL-Δ model, trained on the differences between high- and low-fidelity quantum calculations, predicted the energies of a set of organic molecules with 10-14 non-hydrogen atoms to within 0.4 kcal/mol of the high-level G4MP2 energies. globus.org This demonstrates that ML models can be effectively extrapolated to predict the properties of molecules larger than those in their training sets. globus.org Similarly, ML has been used to predict the infrared (IR) spectra of molecules like acetonitrile (B52724) and phenol (B47542), providing a rapid alternative to direct quantum calculations for molecular identification. nih.gov

This synergy between quantum mechanics and machine learning facilitates the large-scale screening and rational design of molecules like this compound and its analogues, accelerating the path toward new materials and chemical entities. frontiersin.org

| Molecular Class | Number of Molecules | Mean Absolute Deviation (MAD) (kcal/mol) | ML Model Used |

|---|---|---|---|

| Hydrocarbons | 54 | 1.18 | FCHL-Δ |

| CHO | 71 | 1.14 | FCHL-Δ |

| CHN | 12 | 1.83 | FCHL-Δ |

| CHNO | 47 | 1.44 | FCHL-Δ |

| Halogenated | 7 | 0.99 | FCHL-Δ |

Advanced Analytical Methodologies for Characterization of E 2 Chlorobut 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In a synthesis of a mixture of (E)- and (Z)-2-chlorobut-2-enenitrile, ¹H NMR spectroscopy was used to characterize the product. google.com For the major isomer, presumed to be the thermodynamically more stable (E)-isomer, the spectrum shows distinct signals that correspond to the vinylic proton and the methyl protons. google.com

The vinylic proton appears as a quartet, a result of being split by the three protons of the adjacent methyl group. Conversely, the methyl protons appear as a doublet, as they are split by the single vinylic proton. google.com The observed coupling constant (J) of 7.2 Hz is characteristic of the interaction between these protons across the double bond. google.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| =CH- | 6.71 | Quartet (q) | 7.2 | google.com |

| CH₃- | 1.92 | Doublet (d) | 7.2 | google.com |

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| -C≡N | ~115-120 |

| -C(Cl)= | ~125-135 |

| =CH- | ~110-120 |

| CH₃- | ~15-25 |

Note: The values in this table are estimated based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum of (E)-2-chlorobut-2-enenitrile corresponds to its molecular weight. Given the molecular formula C₄H₄ClN, the nominal molecular weight is 101 g/mol . google.com However, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 pattern. msu.edu The peak corresponding to the molecule containing ³⁵Cl will appear at m/z 101, while a smaller peak (approximately one-third the intensity) corresponding to the molecule with ³⁷Cl will appear at m/z 103. msu.edu

Fragmentation of the molecular ion provides structural clues. chemguide.co.uk Common fragmentation pathways involve the loss of small, stable molecules or radicals. msu.edulibretexts.org For this compound, potential fragmentations could include the loss of a chlorine radical (•Cl), a hydrogen cyanide molecule (HCN), or a methyl radical (•CH₃). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, which helps to confirm the elemental composition and purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Composition

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of this compound and for analyzing its isomeric composition, particularly for separating it from its (Z)-isomer. google.comthieme-connect.de

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column where the (E) and (Z) isomers are separated based on differences in their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. A patent describing the synthesis of a mixture of 2-chlorobut-2-enenitrile isomers confirmed the product's identity using GC-MS, reporting a molecular ion (MS) at m/z = 101.00. google.com This confirms the successful synthesis of the target compound and allows for the quantification of the E/Z isomer ratio in the product mixture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent feature would be a sharp, strong absorption band for the nitrile group (C≡N) stretch, typically found in the 2260-2220 cm⁻¹ region. The carbon-carbon double bond (C=C) stretch would appear in the 1680-1620 cm⁻¹ range. The presence of a C-Cl bond would give rise to a strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹. Additionally, C-H stretching vibrations for the methyl and vinylic hydrogens would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. While a specific spectrum for the target compound is not available in the provided results, these expected absorptions are based on well-established correlation data. thieme-connect.de

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N | 2260 - 2220 | Medium to Strong, Sharp |

| Alkene | C=C | 1680 - 1620 | Variable |

| Vinylic C-H | =C-H | 3100 - 3000 | Medium |

| Alkyl C-H | -C-H | 3000 - 2850 | Medium to Strong |

| Chloroalkene | C-Cl | 850 - 550 | Strong |

Note: The values in this table are based on standard IR spectroscopy correlation charts.

Applications and Synthetic Utility of E 2 Chlorobut 2 Enenitrile in Complex Chemical Synthesis

Role as a Versatile C(sp²)-Electrophile in Stereoselective Bond Formations

While the vinylic carbon bearing the chlorine atom in (E)-2-chlorobut-2-enenitrile is sp²-hybridized, it serves as a potent electrophilic center. This reactivity is central to its application in stereoselective bond-forming reactions. The electron-withdrawing nature of both the nitrile and the chloro substituents activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. In stereoselective contexts, chiral catalysts or auxiliaries can direct the approach of a nucleophile to one of the enantiofaces of the molecule, allowing for the construction of stereochemically defined products. This controlled addition is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity.

Precursor for the Synthesis of Substituted Heterocyclic Compounds

The inherent reactivity of this compound makes it a valuable precursor for a range of heterocyclic compounds. The presence of multiple reaction sites—the electrophilic double bond, the nitrile group, and the vinyl chloride moiety—allows for various cyclization strategies. Reactions with dinucleophiles can lead to the formation of diverse ring systems, as the nucleophile can interact with the molecule in several ways, often in a stepwise fashion, to build the heterocyclic core.

Access to Functionalized Pyridine (B92270) Derivatives

One of the notable applications of this compound is in the synthesis of functionalized pyridine derivatives. nih.govresearchgate.net Pyridines are a core structural motif in many pharmaceuticals and agrochemicals. Synthetic strategies using this nitrile often involve its reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of a base. The reaction typically proceeds through a sequence of Michael addition, cyclization, and elimination/aromatization steps to afford highly substituted pyridones or pyridines, which are valuable intermediates for further chemical elaboration. nih.gov

Intermediate in the Construction of Bioactive Molecules and Chiral Scaffolds

The ability to introduce functionality with stereochemical control makes this compound a key intermediate in the synthesis of biologically active molecules and complex chiral scaffolds. Chiral building blocks are fundamental in medicinal chemistry, where the enantiomeric form of a drug can determine its efficacy and safety. takasago.com

Synthesis of Enantioenriched Phenethylamine (B48288) Derivatives

This compound can be utilized in synthetic routes aimed at producing enantioenriched phenethylamine derivatives. These motifs are present in a wide array of natural products and pharmaceuticals, including neurotransmitters and alkaloids. Asymmetric synthesis methodologies can leverage the electrophilicity of the butenenitrile scaffold. For instance, an asymmetric Michael addition of an aryl nucleophile, followed by reduction of the nitrile group and subsequent chemical modifications, can establish the key stereocenters found in these valuable molecules.

Preparation of Chiral β-Aryl Homoallylic Amines

Chiral homoallylic amines are important synthetic intermediates, particularly for the synthesis of natural products and modified peptides. beilstein-journals.orgbeilstein-journals.orgnih.gov Methodologies for preparing β-aryl substituted versions of these amines can employ this compound. A common strategy involves a stereoselective conjugate addition of an organometallic aryl reagent to the activated double bond. The resulting adduct, now containing the β-aryl moiety and a newly formed stereocenter, can undergo further transformations. The nitrile group can be converted to a primary amine, and the vinyl chloride can be manipulated or used in cross-coupling reactions to complete the synthesis of the target chiral homoallylic amine.

The table below summarizes the types of chiral amines and their synthetic precursors.

| Target Chiral Molecule | Key Synthetic Strategy | Precursor Fragment |

| Enantioenriched Phenethylamines | Asymmetric Michael Addition | Aryl Nucleophile |

| Chiral β-Aryl Homoallylic Amines | Stereoselective Conjugate Addition | Organometallic Aryl Reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.